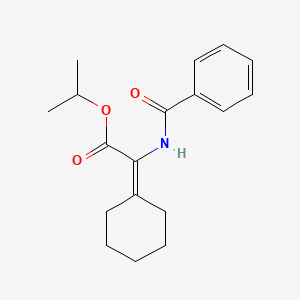

isopropyl (benzoylamino)(cyclohexylidene)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

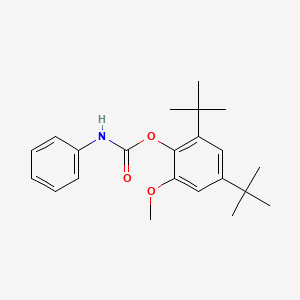

The compound is a complex ester formed from isopropyl acetate and a benzoylamino cyclohexylidene group. Isopropyl acetate is a clear, colorless liquid known for its fruity odor . It’s used as a solvent in various industries . The benzoylamino cyclohexylidene group seems to be a substituted cyclohexane, a common structure in organic chemistry .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, the general methods for synthesizing similar compounds involve reactions like esterification, electrophilic aromatic substitution, and nucleophilic acyl substitution .Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of the isopropyl acetate and benzoylamino cyclohexylidene moieties. Isopropyl acetate has a simple structure with a carbonyl group (C=O), while benzoylamino cyclohexylidene would likely have a cyclic structure .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, esters like isopropyl acetate can undergo saponification, a reaction with a base to form an alcohol and a salt . The benzoylamino cyclohexylidene group, being part of a cyclohexane ring, could undergo reactions typical of cycloalkanes .Physical And Chemical Properties Analysis

Isopropyl acetate, one of the components of the compound, is a clear, colorless liquid with a fruity odor, and it’s miscible with most organic solvents . The properties of the overall compound would depend on the specific arrangement and interactions of its components.Safety and Hazards

Direcciones Futuras

Given the lack of specific information on this compound, future research could focus on its synthesis, characterization, and potential applications. It would be particularly interesting to explore its interactions with biological systems and its potential uses in fields like medicine or materials science .

Propiedades

IUPAC Name |

propan-2-yl 2-benzamido-2-cyclohexylideneacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2)22-18(21)16(14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h4,7-8,11-13H,3,5-6,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRBEUNLSPZJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)

![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)

![N-(1-{1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5011806.png)

![2-{benzyl[2-(4-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B5011809.png)

![2-(allylthio)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazol-5(4H)-one](/img/structure/B5011813.png)

![2-{1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5011817.png)

![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5011824.png)

![1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5011842.png)

![4-acetyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5011854.png)

![3-(2-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5011866.png)